molecular formula C10H16N2 B2378139 (2-Amino-3-phenylpropyl)(methyl)amine CAS No. 128899-92-3

(2-Amino-3-phenylpropyl)(methyl)amine

Cat. No. B2378139
M. Wt: 164.252
InChI Key: REGVHZUNENZGJG-UHFFFAOYSA-N
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Description

(2-Amino-3-phenylpropyl)(methyl)amine is a chemical compound with the molecular formula C10H16N2 . It is used for research purposes.


Synthesis Analysis

The synthesis of amines like (2-Amino-3-phenylpropyl)(methyl)amine can be achieved through various methods. One common method involves the alkylation of primary amines with halogenoalkanes . This process can lead to a mixture of products, including secondary and tertiary amines, and quaternary ammonium salts . Another method is reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner . The C–N–C bond angles are close to the 109° tetrahedral value .


Chemical Reactions Analysis

Amines can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

Amines have a variety of physical and chemical properties. They have higher boiling points than alkanes of similar molecular weight . Amines with fewer than five carbon atoms are generally water-soluble . They can form hydrogen bonds and are highly associated .

Scientific Research Applications

Synthesis of New Ureido Sugars

(B. Piekarska-Bartoszewicz & Andrzej Tcmeriusz, 1993): The use of amino acid esters, including those related to (2-Amino-3-phenylpropyl)(methyl)amine, was reported in the synthesis of ureido sugars, providing novel derivatives for potential applications.

Reductive Amination using Cobalt Oxide Nanoparticles

(T. Senthamarai et al., 2018): This paper discusses the synthesis of N-methyl- and N-alkylamines, which are structurally related to (2-Amino-3-phenylpropyl)(methyl)amine. The study emphasizes their importance in life-science molecules and the development of cost-effective synthesis methods.

Corrosion Inhibition in Mild Steel

(Y. Boughoues et al., 2020): Four amine derivative compounds, structurally similar to (2-Amino-3-phenylpropyl)(methyl)amine, were synthesized and evaluated for their corrosion inhibition performance on mild steel, showing significant potential in this field.

Homogeneous Catalytic Aminocarbonylation

(A. Takács et al., 2007): The study explores the use of primary and secondary amines in palladium-catalyzed aminocarbonylation, relevant to the synthesis of compounds like (2-Amino-3-phenylpropyl)(methyl)amine and their applications in creating biologically important molecules.

Synthesis of Amine-Functionalized Silica

(Erick Soto-Cantu et al., 2012): This research describes the synthesis and characterization of amine-functionalized silica, demonstrating applications of amine compounds in creating materials for various fundamental investigations and applications.

Safety And Hazards

The safety data sheet for a similar compound, Amino-3-picoline, indicates that it is toxic if swallowed or in contact with skin . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-N-methyl-3-phenylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGVHZUNENZGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-3-phenylpropyl)(methyl)amine

Citations

For This Compound
2
Citations
S Kjær, M Linch, A Purkiss, B Kostelecky… - Biochemical …, 2013 - portlandpress.com
The aPKC [atypical PKC (protein kinase C)] isoforms ι and ζ play crucial roles in the formation and maintenance of cell polarity and represent attractive anti-oncogenic drug targets in …
Number of citations: 61 portlandpress.com
X Sun, Y Chen, N Wu, CS Kang, HA Song, S Jin, Y Fu… - RSC …, 2015 - pubs.rsc.org
Ring opening of aziridinium ions with nitrogen nucleophiles was applied to the highly efficient synthesis of optically active vicinal diamines and diethylene triamine pentaacetic acid (…
Number of citations: 10 pubs.rsc.org

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